![molecular formula C20H19N3O5S B2963605 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide CAS No. 750617-90-4](/img/structure/B2963605.png)
3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a cyano group, a propenamide group, and a dimethylsulfamoyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The benzodioxole group is a heterocyclic compound, while the cyano group and the amide group can participate in various types of bonding and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Characterization
Compounds with complex structures, similar to the one mentioned, are often subjects of structural analysis using techniques such as X-ray diffraction and spectral analysis. For example, Sharma et al. (2016) utilized X-ray diffraction to analyze the crystal structure of a compound, highlighting the importance of structural studies in understanding molecular interactions and stability (Sharma et al., 2016).
2. Synthetic Methodologies
Research into synthetic methodologies for creating compounds with specific functional groups or frameworks is a common application. For instance, the work by Bhat et al. (2018) on the synthesis of dihydropyrimidinone derivatives incorporating piperazine/morpholine moieties through a one-pot Biginelli synthesis illustrates the development of efficient synthetic routes for complex molecules (Bhat et al., 2018).
3. Computational and Theoretical Studies
Computational and theoretical studies, such as density functional theory (DFT) calculations, are vital for predicting the stability and reactivity of novel compounds. Dobosz et al. (2020) used DFT calculations to evaluate the stability of tautomers, providing insights that could be relevant for compounds with similar structural characteristics (Dobosz et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as enzymes, ion channels, or receptors that the compound interacts with. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .
Mode of Action
This refers to how the compound interacts with its targets. For example, it might inhibit an enzyme’s activity, block a receptor, or enhance the action of a particular ion channel .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell. A compound can affect these pathways by altering the activity of one or more enzymes involved, which can have downstream effects on various cellular processes .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties determine how much of the compound reaches its targets, how long it stays in the body, and how it is eliminated .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. Depending on its mode of action and targets, a compound might induce or inhibit specific cellular processes, leading to observable effects at the cellular or organism level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13-4-6-16(29(25,26)23(2)3)10-17(13)22-20(24)15(11-21)8-14-5-7-18-19(9-14)28-12-27-18/h4-10H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYPLBMSDKIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

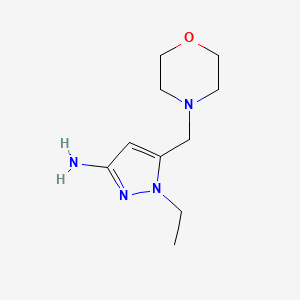
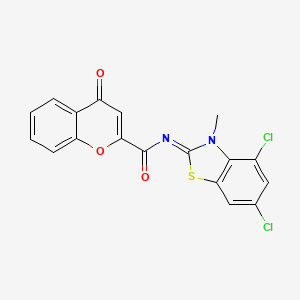

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)

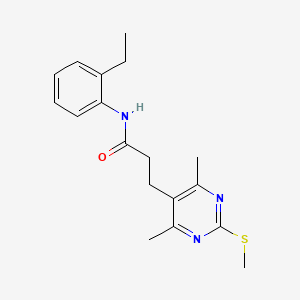
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)
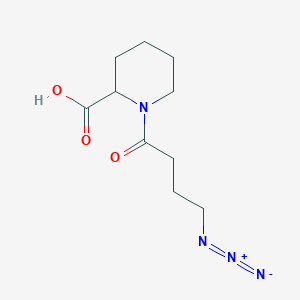
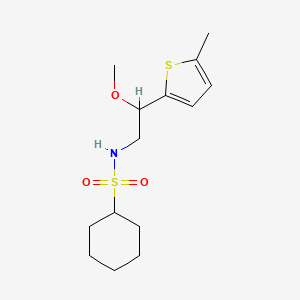
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
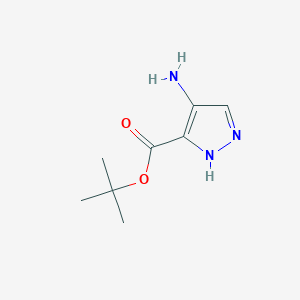
phenyl]ethylidene})amine](/img/structure/B2963538.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
